

Spectroscopic and Synthetic Profile of N-Cbz-Glycine Ethyl Ester: A Technical Overview

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Compound of Interest

Compound Name: *N*-Cbz-glycine Ethyl Ester

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and synthetic pathways of key building blocks is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for **N-Cbz-glycine ethyl ester**, a crucial intermediate in peptide synthesis.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **N-Cbz-glycine ethyl ester**. This data is essential for the structural elucidation and quality control of the compound.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.35	m	-	5H	C ₆ H ₅
5.25	s	-	1H	NH
5.12	s	-	2H	C ₆ H ₅ CH ₂
4.18	q	7.1	2H	OCH ₂ CH ₃
3.95	d	6.2	2H	NHCH ₂
1.25	t	7.1	3H	OCH ₂ CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
169.8	C=O (ester)
156.2	C=O (carbamate)
136.4	C (aromatic, C1')
128.5	CH (aromatic, C3'/C5')
128.1	CH (aromatic, C4')
128.0	CH (aromatic, C2'/C6')
67.1	C ₆ H ₅ CH ₂
61.6	OCH ₂ CH ₃
42.8	NHCH ₂
14.2	OCH ₂ CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3340	Strong, Broad	N-H Stretch
3035	Medium	C-H Stretch (Aromatic)
2985, 2940	Medium	C-H Stretch (Aliphatic)
1745	Strong	C=O Stretch (Ester)
1720	Strong	C=O Stretch (Carbamate)
1530	Strong	N-H Bend
1215	Strong	C-O Stretch (Ester)
1050	Strong	C-O Stretch (Carbamate)
700, 750	Strong	C-H Bend (Aromatic)

Sample preparation: KBr pellet or thin film.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **N-Cbz-glycine ethyl ester** are provided below.

Synthesis of N-Cbz-Glycine Ethyl Ester

A common method for the preparation of **N-Cbz-glycine ethyl ester** involves the reaction of glycine ethyl ester hydrochloride with benzyl chloroformate under basic conditions.[\[1\]](#)

Materials:

- Glycine ethyl ester hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na₂CO₃) or other suitable base
- Dichloromethane (CH₂Cl₂) or other suitable solvent

- Water (H₂O)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Glycine ethyl ester hydrochloride is dissolved in water, and the solution is cooled in an ice bath.
- A solution of sodium carbonate in water is added slowly to neutralize the hydrochloride and liberate the free amino ester.
- Benzyl chloroformate and a further equivalent of sodium carbonate solution are added portion-wise while maintaining the temperature below 5 °C.
- The reaction mixture is stirred vigorously for a set period at low temperature and then allowed to warm to room temperature.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[\[2\]](#)

NMR Spectroscopy

Instrumentation:

- A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of purified **N-Cbz-glycine ethyl ester** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
- A small amount of tetramethylsilane (TMS) is added as an internal standard.

- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H and ^{13}C NMR spectra are acquired at room temperature.
- Standard pulse sequences are used for both ^1H (single pulse) and ^{13}C (proton-decoupled) experiments.

Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

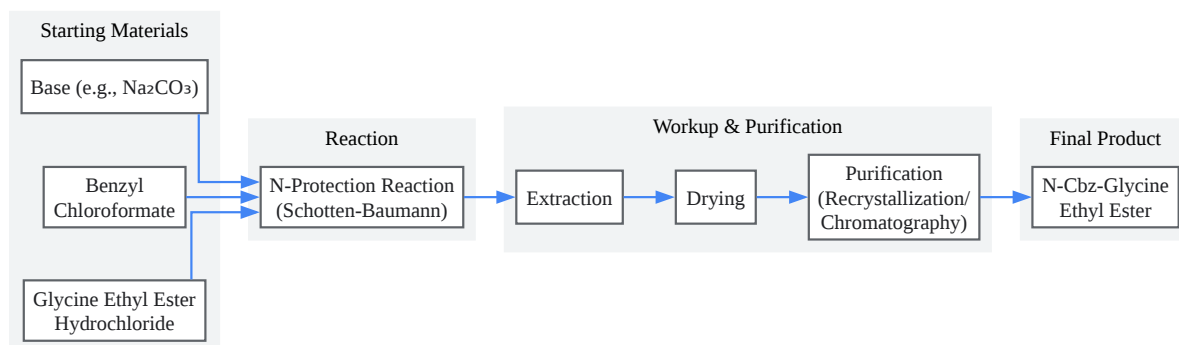
- KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

- The IR spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.
- A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

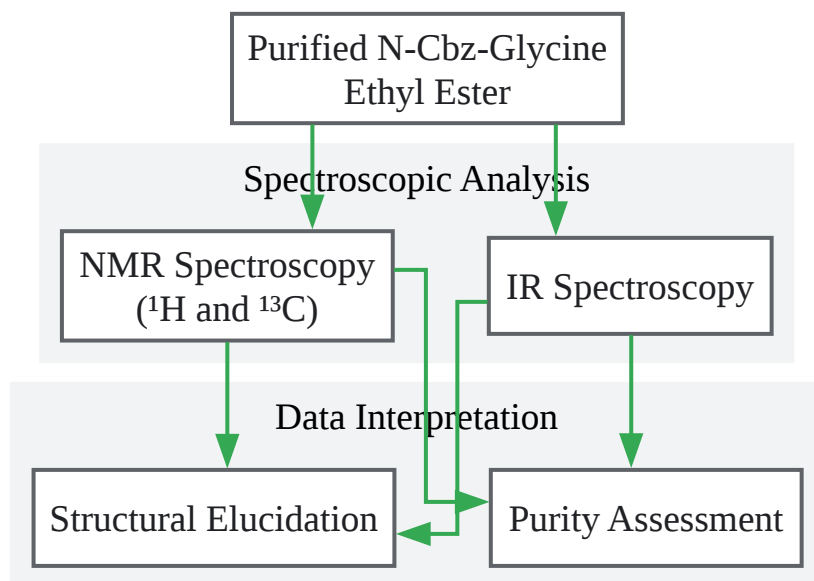
Logical Workflow and Relationships

The synthesis and characterization of **N-Cbz-glycine ethyl ester** follow a logical progression, as illustrated in the diagrams below.



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Caption: Synthetic workflow for **N-Cbz-glycine ethyl ester**.



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Caption: Characterization workflow for **N-Cbz-glycine ethyl ester**.

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References

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- 2. chembk.com [chembk.com]
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